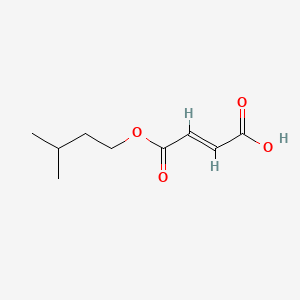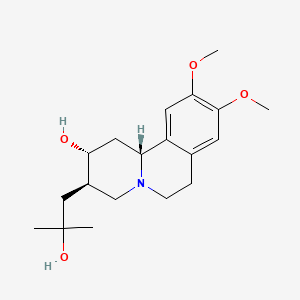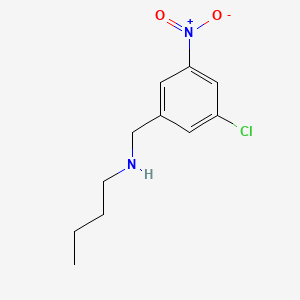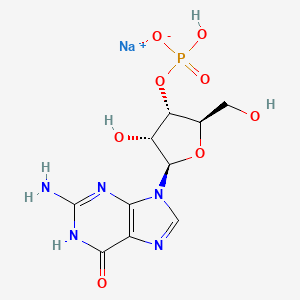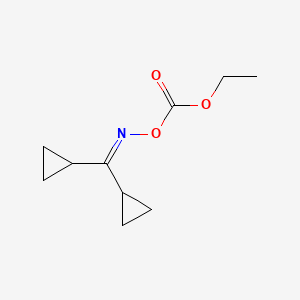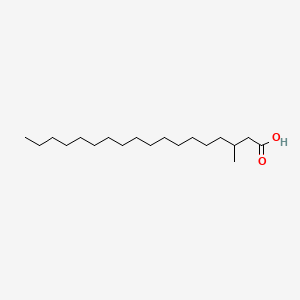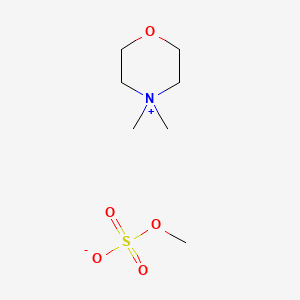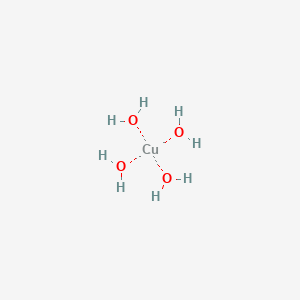
Cuprate (Cu(OH)4(2-))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cuprate, specifically the compound Cuprate (Cu(OH)4(2-)), is an anionic coordination complex that contains copper in an oxidation state of +2.
Métodos De Preparación
Cuprate (Cu(OH)4(2-)) can be synthesized through various methods. One common synthetic route involves the reaction of copper hydroxide with sodium hydroxide. The reaction proceeds as follows: [ \text{Cu(OH)}_2 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{Cu(OH)}_4 ] This reaction typically requires an aqueous medium and is conducted at room temperature . Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure the purity and stability of the product.
Análisis De Reacciones Químicas
Cuprate (Cu(OH)4(2-)) undergoes various chemical reactions, including:
Oxidation: Cuprates can be oxidized to higher oxidation states, although this is less common for Cu(OH)4(2-).
Reduction: Reduction reactions can convert Cu(OH)4(2-) to lower oxidation states of copper.
Substitution: Ligand substitution reactions can occur, where hydroxide ions are replaced by other ligands. Common reagents used in these reactions include strong acids and bases, oxidizing agents like hypochlorites, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Cuprate (Cu(OH)4(2-)) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other copper compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of high-temperature superconductors.
Mecanismo De Acción
The mechanism of action of Cuprate (Cu(OH)4(2-)) involves its ability to interact with various molecular targets. In biological systems, it can disrupt microbial cell walls, leading to antimicrobial effects. In superconductors, the compound contributes to the formation of superconducting phases by facilitating the movement of electrons without resistance .
Comparación Con Compuestos Similares
Cuprate (Cu(OH)4(2-)) can be compared with other similar compounds such as:
Potassium cuprate (KCuO2): Known for its high-temperature stability and superconducting properties.
Sodium cuprate (NaCuO2): Similar in structure but with different reactivity and stability.
Iron-based superconductors (e.g., FeSe2): Share similar electronic structures and superconducting properties but differ in their elemental composition.
Cuprate (Cu(OH)4(2-)) is unique due to its specific coordination environment and the stability of the hydroxide ligands, which make it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
17949-75-6 |
|---|---|
Fórmula molecular |
CuH8O4 |
Peso molecular |
135.61 g/mol |
Nombre IUPAC |
copper;tetrahydrate |
InChI |
InChI=1S/Cu.4H2O/h;4*1H2 |
Clave InChI |
XUWSLVKFZWLINO-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



